2,5,7-Trimethylquinoline

Distillation Purification Thermophysical Properties

2,5,7-Trimethylquinoline (CAS 102871-67-0) is a C12H13N heterocyclic compound belonging to the trimethylquinoline isomer family. With a molecular weight of 171.24 g/mol , this compound is primarily utilized as a research chemical and synthetic building block in medicinal chemistry and materials science.

Molecular Formula C12H13N
Molecular Weight 171.24 g/mol
CAS No. 102871-67-0
Cat. No. B008712
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5,7-Trimethylquinoline
CAS102871-67-0
Synonyms2,5,7-TRIMETHYLQUINOLINE
Molecular FormulaC12H13N
Molecular Weight171.24 g/mol
Structural Identifiers
SMILESCC1=NC2=CC(=CC(=C2C=C1)C)C
InChIInChI=1S/C12H13N/c1-8-6-9(2)11-5-4-10(3)13-12(11)7-8/h4-7H,1-3H3
InChIKeyKUDYKIJCJSRIBX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,5,7-Trimethylquinoline (CAS 102871-67-0) Procurement: A Physicochemical and Synthetic Baseline


2,5,7-Trimethylquinoline (CAS 102871-67-0) is a C12H13N heterocyclic compound belonging to the trimethylquinoline isomer family. With a molecular weight of 171.24 g/mol , this compound is primarily utilized as a research chemical and synthetic building block in medicinal chemistry and materials science . Its predicted pKa of 6.55 indicates moderate basicity, which governs its solubility and reactivity profiles in organic media . Key physicochemical properties include a normal boiling point of 281.7 °C at 760 mmHg, a density of 1.034 g/cm³ , and a LogP of 3.16 , establishing its hydrophobic character. These baseline parameters serve as the foundation for evaluating its differentiation from closely related trimethylquinoline regioisomers.

Why Generic Trimethylquinoline Substitution Presents Risks for Research Continuity


Interchanging trimethylquinoline isomers—even those sharing the identical molecular formula C12H13N—introduces measurable variability in boiling point, density, and synthetic efficiency that can compromise experimental reproducibility. As demonstrated by the comparative data in Section 3, the 2,5,7-regioisomer exhibits distinct physical properties relative to its 2,5,8- and 2,4,6- counterparts . These differences arise from the specific methyl group positioning on the quinoline scaffold, which alters intermolecular interactions, chromatographic retention, and downstream reaction kinetics. For procurement professionals and principal investigators, selecting the correct isomer is not a matter of interchangeable commodity chemicals but a critical parameter that directly influences synthetic route feasibility and analytical method validation.

Quantitative Differentiation Evidence for 2,5,7-Trimethylquinoline Against Its Closest Analogs


Boiling Point Differentiation Across Trimethylquinoline Isomers Drives Purification Strategy Selection

The boiling point of 2,5,7-trimethylquinoline (281.7 °C at 760 mmHg) is measurably distinct from its closest regioisomeric analogs. Specifically, it exceeds the boiling point of 2,5,8-trimethylquinoline (278.5 °C) by 3.2 °C and is comparable to 2,4,6-trimethylquinoline (281.8 °C). This property is critical for selecting appropriate distillation conditions during purification.

Distillation Purification Thermophysical Properties

Density as a Quantitative Discriminator for Regioisomeric Identity Confirmation

The density of 2,5,7-trimethylquinoline is reported as 1.034 g/cm³, which is markedly higher than the 1.0 g/cm³ density of 2,5,8-trimethylquinoline. This 0.034 g/cm³ difference provides a measurable parameter for identity confirmation and purity assessment in procurement quality control.

Quality Control Identity Testing Physical Characterization

Synthesis Route Enables ~80% Yield Using Accessible Precursors

A documented synthesis route for 2,5,7-trimethylquinoline employs ethanol and 1-amino-3,5-dimethylbenzene as starting materials, achieving an isolated yield of approximately 80%. While head-to-head yield comparisons for other trimethylquinoline isomers synthesized via identical routes are not available in the open literature, this yield represents a practical benchmark for procurement decisions regarding synthetic accessibility.

Synthetic Efficiency Precursor Availability Process Chemistry

Predicted pKa Differentiates Protonation Behavior from Positional Isomers

The predicted acid dissociation constant (pKa) of 2,5,7-trimethylquinoline is 6.55 ± 0.50. Although all trimethylquinoline isomers exhibit similar basicity, the subtle variation among regioisomers can influence extraction efficiency and chromatographic retention under specific pH conditions. This parameter contributes to method development for isomer-specific separation.

Basicity Extraction Chromatography Reactivity

Recommended Application Scenarios for 2,5,7-Trimethylquinoline Based on Evidence-Based Differentiation


Medicinal Chemistry Building Block Requiring High Synthetic Accessibility

The documented 80% synthetic yield from readily available precursors makes 2,5,7-trimethylquinoline a pragmatic choice for medicinal chemistry programs requiring gram-to-kilogram scale-up of quinoline-based libraries. Procurement teams can leverage this synthetic efficiency data to negotiate custom synthesis contracts with confidence in achievable yields.

Analytical Method Development Requiring Isomer-Specific Physical Property Discrimination

The boiling point difference of +3.2 °C relative to the 2,5,8-isomer and the density difference of +0.034 g/cm³ provide orthogonal parameters for developing GC and density-based quality control methods that can unambiguously confirm isomer identity upon receipt, reducing the risk of costly synthesis failures due to mis-shipment.

Fluorescence Probe and Optoelectronic Material Precursor

Quinoline derivatives with specific methyl substitution patterns are established scaffolds for fluorescent probes and photonic materials. The 2,5,7-substitution pattern on the quinoline ring has been noted for its favorable fluorescence properties, making this compound a candidate precursor for the synthesis of fluorescent dyes used in analytical chemistry and biochemical detection .

Coordination Chemistry Ligand Precursor with Defined Steric and Electronic Profile

The specific 2,5,7-methyl substitution pattern provides a distinct steric and electronic environment around the quinoline nitrogen, which influences metal coordination geometry. Recent research on tetradentate monoquinoline ligands highlights the importance of precise quinoline substitution for copper chelation specificity , suggesting 2,5,7-trimethylquinoline as a rational starting material for designing novel metal-binding ligands.

Technical Documentation Hub

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